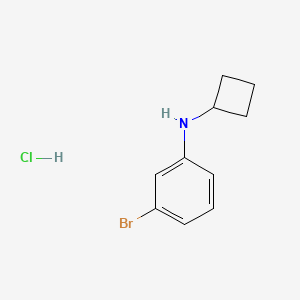
3-Bromo-N-cyclobutylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl. It is a brominated aniline derivative, where the aniline nitrogen is substituted with a cyclobutyl group. This compound is often used in various chemical research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutylaniline hydrochloride typically involves the bromination of N-cyclobutylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and precise control of reaction parameters to achieve high yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
3-Bromo-N-cyclobutylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-N-cyclobutylaniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It may serve as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-N-cyclobutylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Bromoaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-Cyclobutylaniline: Does not have the bromine atom, affecting its reactivity.
4-Bromo-N-cyclobutylaniline: Bromine is positioned differently, altering its chemical behavior.
Uniqueness
3-Bromo-N-cyclobutylaniline hydrochloride is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
3-bromo-N-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKDWJKVJMIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2587199.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)

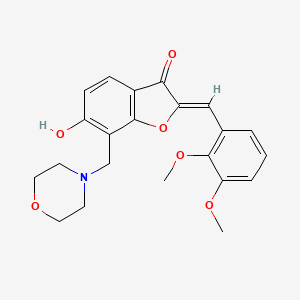

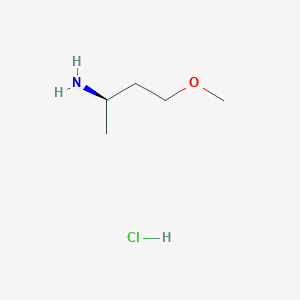
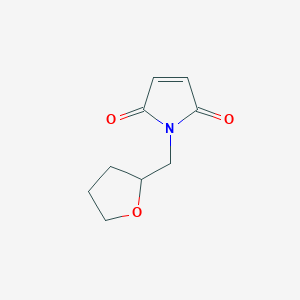
![(5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2587210.png)
![3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2587212.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
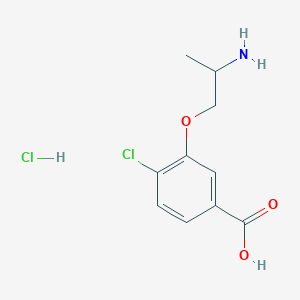
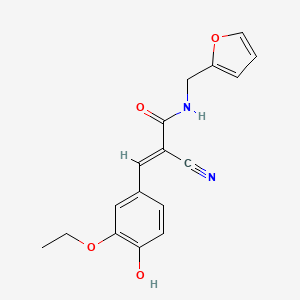
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
